molecular formula C8H8F2N2O2 B2819615 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid CAS No. 1780733-00-7

5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid

Cat. No.: B2819615
CAS No.: 1780733-00-7
M. Wt: 202.161
InChI Key: HKGQLZGBHCVQQO-UHFFFAOYSA-N
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Description

This compound belongs to the indazole family, which is known for its significant biological activities and diverse applications in medicinal chemistry .

Preparation Methods

The synthesis of 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid typically involves the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours . This reaction yields the anticipated indole product in good yield (89%), which is then further processed through additional steps to obtain the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the indazole ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various indazole derivatives with potential biological activities.

    Biology: The compound is studied for its potential antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents for treating various diseases.

    Industry: The compound has applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indazole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid can be compared with other indazole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    1,5,6,7-tetrahydro-4H-indol-4-one: A compound synthesized through multicomponent condensation methods.

The uniqueness of this compound lies in its specific fluorine substitutions, which can enhance its biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c9-8(10)2-1-5-4(3-8)6(7(13)14)12-11-5/h1-3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGQLZGBHCVQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1NN=C2C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780733-00-7
Record name 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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